![molecular formula C16H20O3 B15052440 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate is an organic compound with the molecular formula C16H20O3. It is a derivative of benzoannulene, characterized by the presence of a pivalate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate typically involves the esterification of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid with pivalic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Applications De Recherche Scientifique
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress responses, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-1-yl acetate
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo 7annulen-2-yl trifluoromethanesulfonate
Uniqueness
What sets 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate apart from similar compounds is its unique ester group, which can influence its reactivity and biological activity. The presence of the pivalate ester can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H20O3 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-9-8-11-6-4-5-7-14(17)13(11)10-12/h8-10H,4-7H2,1-3H3 |
Clé InChI |
UNRRKLGFMHCOJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC2=C(CCCCC2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)

amine](/img/structure/B15052365.png)
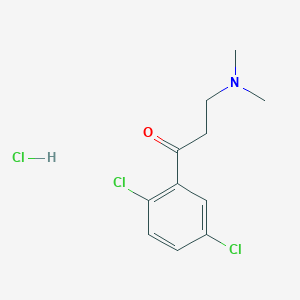

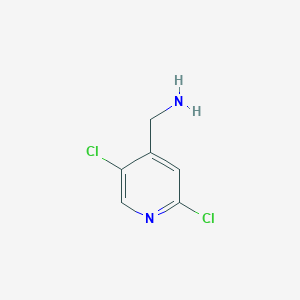
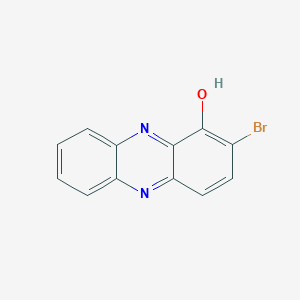
![[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)
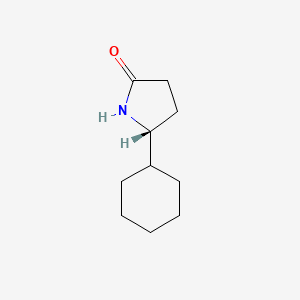
![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)

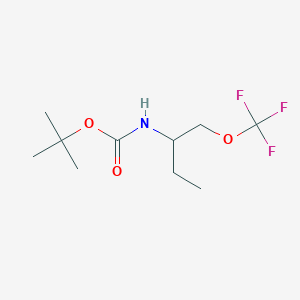
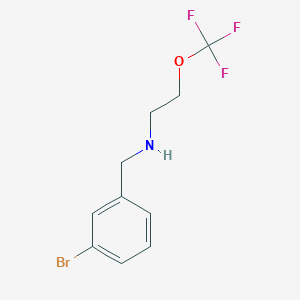
![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
